N-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable scaffold in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Functionalization of the Thiophene Ring: The thiophene ring is then functionalized with various substituents
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, typically using sulfonyl chlorides and amines under basic conditions.
Final Assembly: The final compound is assembled by coupling the functionalized thiophene with the appropriate aromatic groups under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones, which can alter the electronic properties of the compound.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide may serve as a probe to study biological pathways or as a lead compound in drug discovery efforts.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the stability and versatility of the thiophene ring.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The sulfamoyl and carboxamide groups could form hydrogen bonds with biological targets, while the aromatic rings might engage in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- N-(3,5-dimethylphenyl)-3-[(4-bromophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, potentially making this compound more effective in its applications.
Properties
Molecular Formula |
C26H23FN2O3S2 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C26H23FN2O3S2/c1-17-13-18(2)15-21(14-17)28-26(30)24-25(23(16-33-24)19-7-5-4-6-8-19)34(31,32)29(3)22-11-9-20(27)10-12-22/h4-16H,1-3H3,(H,28,30) |
InChI Key |
CZZUYHFPKWYVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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